molecular formula C13H10BrF3N2O2 B12452888 3-(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole

3-(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole

Cat. No.: B12452888
M. Wt: 363.13 g/mol
InChI Key: KRISNWQSQUPWMN-UHFFFAOYSA-N
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Description

3-(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole is a complex organic compound featuring a unique combination of bromine, trifluoromethyl, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole typically involves multiple steps:

    Formation of the benzo[b][1,4]dioxepin ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Pyrazole formation: The pyrazole ring is synthesized through a condensation reaction involving hydrazine derivatives and 1,3-diketones.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b][1,4]dioxepin ring.

    Reduction: Reduction reactions can target the bromine atom or the pyrazole ring.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzo[b][1,4]dioxepin ring.

    Reduction: Reduced forms of the pyrazole ring or debrominated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Materials Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly as anti-cancer or anti-inflammatory agents.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can interact with active sites of enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 3,4-dihydro-2H-1,4-benzo[b]thiazine

Uniqueness

The presence of the trifluoromethyl group and the specific arrangement of the benzo[b][1,4]dioxepin and pyrazole rings make 3-(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole unique. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C13H10BrF3N2O2

Molecular Weight

363.13 g/mol

IUPAC Name

3-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-5-(trifluoromethyl)-1H-pyrazole

InChI

InChI=1S/C13H10BrF3N2O2/c14-8-5-11-10(20-2-1-3-21-11)4-7(8)9-6-12(19-18-9)13(15,16)17/h4-6H,1-3H2,(H,18,19)

InChI Key

KRISNWQSQUPWMN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C(=C2)C3=NNC(=C3)C(F)(F)F)Br)OC1

Origin of Product

United States

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